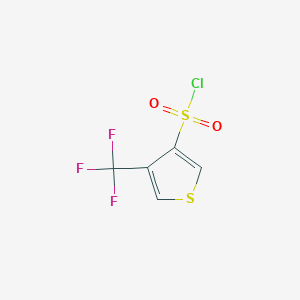
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene as the starting material.
Trifluoromethylation: The thiophene ring undergoes trifluoromethylation to introduce the trifluoromethyl group at the 4-position. This can be achieved using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonyl chloride.
Sulfonylation: The trifluoromethylated thiophene is then subjected to sulfonylation to introduce the sulfonyl chloride group at the 3-position. This step often involves chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced oxidation states.
Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl oxides.
Reduction Products: Thiophene derivatives with reduced oxidation states.
Substitution Products: Various nucleophilic substitution products.
Applications De Recherche Scientifique
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is explored for its potential medicinal properties, including its use in drug design and development.
Industry: The compound finds applications in the production of materials with specific properties, such as enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism by which 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilic character of the compound, making it more reactive in substitution reactions. The sulfonyl chloride group is a good leaving group, facilitating nucleophilic substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group is targeted by nucleophiles, leading to the formation of various substitution products.
Electrophilic Substitution: The trifluoromethyl group enhances the electrophilic character, making the compound susceptible to electrophilic attack.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.
Benzaldehyde, 4-(trifluoromethyl)-: A benzaldehyde derivative with a trifluoromethyl group.
Uniqueness: 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group on a thiophene ring. This combination provides distinct reactivity and properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-(trifluoromethyl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O2S2/c6-13(10,11)4-2-12-1-3(4)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYBGNWGLMTDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
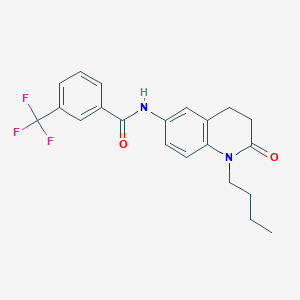
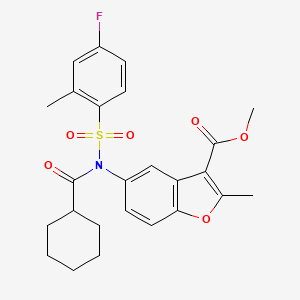
![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(3,4-dichlorophenyl)methyl]amino}acetamide](/img/structure/B2677416.png)
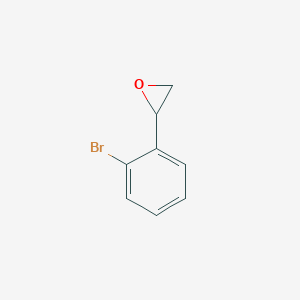
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2677420.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/new.no-structure.jpg)
![3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2677423.png)
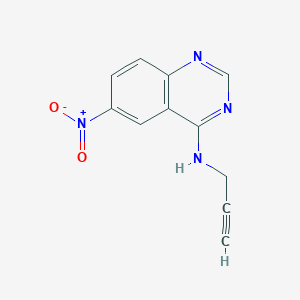
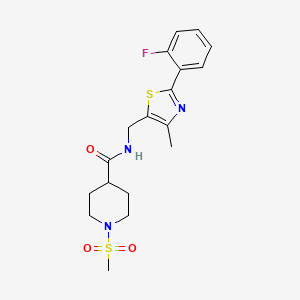

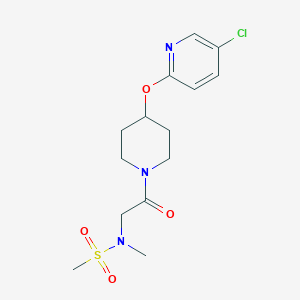
![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)
